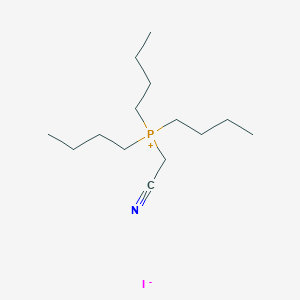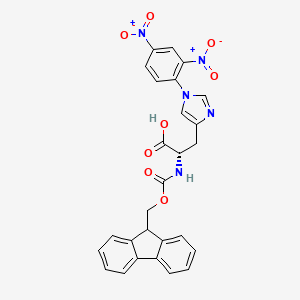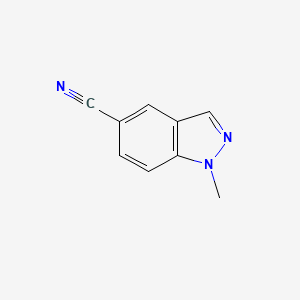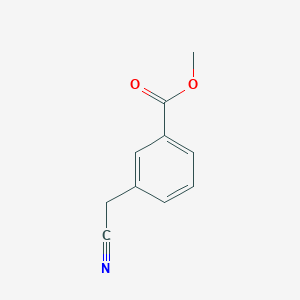
Methyl 3-(cyanomethyl)benzoate
概要
説明
科学的研究の応用
Methyl 3-(cyanomethyl)benzoate is widely used in scientific research due to its versatility as an intermediate in organic synthesis . Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Safety and Hazards
作用機序
Target of Action
Methyl 3-(cyanomethyl)benzoate is a chemical compound used in various biochemical research . .
Mode of Action
It’s known that cyanomethyl groups can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
The compound’s molecular weight of 17518 g/mol suggests that it could be absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by a synthesis route that involves heating the compound at 40-45° C. Additionally, the compound’s efficacy could be influenced by the presence of other reactants and catalysts, as seen in the Suzuki–Miyaura cross-coupling reaction .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(cyanomethyl)benzoate can be synthesized using m-toluic acid as the starting material. The synthetic route involves several steps:
Acylation Reaction: m-Toluic acid is acylated with thionyl chloride to form m-toluoyl chloride.
Chlorination Reaction: The acylate is then chlorinated using liquid chlorine to produce m-chloromethylbenzoyl chloride.
Esterification Reaction: The chloride is esterified with non-aqueous methanol to form the ester.
Cyanation Reaction: Finally, the ester is reacted with sodium cyanide in the presence of toluene to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and cost-effectiveness. The process involves careful control of reaction conditions and the use of efficient extraction and purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Methyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form 3-(cyanomethyl)benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium cyanide and 18-crown-6 in acetonitrile are commonly used reagents for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Major Products Formed
3-(Cyanomethyl)benzoic Acid: Formed through oxidation reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but contains a bromomethyl group instead of a cyanomethyl group.
3-(Cyanomethyl)benzoic Acid: The oxidized form of methyl 3-(cyanomethyl)benzoate.
Uniqueness
This compound is unique due to its specific reactivity and versatility as an intermediate in organic synthesis. Its cyanomethyl group provides distinct reactivity compared to other similar compounds, making it valuable for specific synthetic applications .
特性
IUPAC Name |
methyl 3-(cyanomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNUGLQVCGENEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445310 | |
| Record name | Methyl 3-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68432-92-8 | |
| Record name | Methyl 3-(cyanomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methy-3-(Cyanomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

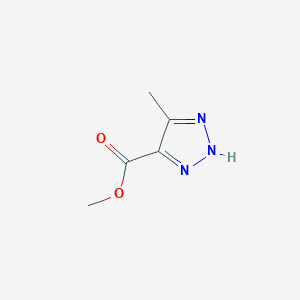
![2-Piperidinone, 3-[(4-fluorophenyl)methyl]-](/img/structure/B1311837.png)
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)
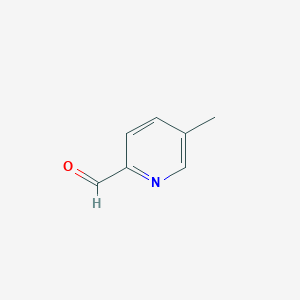
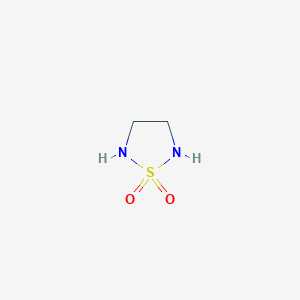


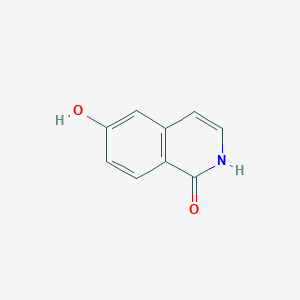
![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)
